![molecular formula C18H19FN6O2 B2414081 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 921110-34-1](/img/structure/B2414081.png)
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea
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Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as LUF6000 and has been studied extensively for its biological and pharmacological properties.
Scientific Research Applications
Heterocyclic Chemistry and Organic Synthesis
- The reaction between 2-isocyanatobenzoyl chloride and 5-aminotetrazole yields a range of heterocyclic compounds, showcasing the utility of urea derivatives in synthesizing complex molecules with potential applications in drug development and organic materials (Peet, 1987).
Medicinal Chemistry and Enzyme Inhibition
- Novel urea derivatives have been synthesized and evaluated for their enzyme inhibition properties and anticancer activity, indicating the significance of urea-based compounds in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Material Science and Hydrogel Formation
- Urea derivatives have been explored for their ability to form hydrogels, whose physical properties can be tuned by the identity of the anion. This has implications for the development of smart materials and sensors (Lloyd & Steed, 2011).
Organic Synthesis and Chemical Reactivity
- The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the strategic use of urea derivatives in organic synthesis, enabling the preparation of variously substituted products (Smith, El‐Hiti, & Alshammari, 2013).
properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-27-16-7-5-13(6-8-16)9-10-20-18(26)21-12-17-22-23-24-25(17)15-4-2-3-14(19)11-15/h2-8,11H,9-10,12H2,1H3,(H2,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZALRQTITDPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea |
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